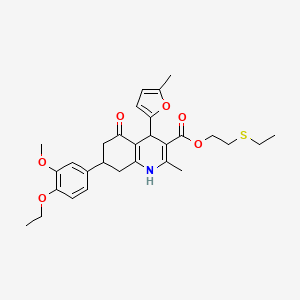![molecular formula C24H32N4O2+2 B11594818 3,3'-[ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(1-ethyl-1H-3,1-benzimidazol-3-ium)](/img/structure/B11594818.png)
3,3'-[ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(1-ethyl-1H-3,1-benzimidazol-3-ium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ETHYL-3-(2-{2-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHOXY}ETHYL)-1H-1,3-BENZODIAZOL-3-IUM is a complex organic compound that belongs to the class of benzodiazolium salts. This compound is characterized by its unique structure, which includes two benzodiazolium rings connected by an ethoxy-ethoxy-ethyl chain. Benzodiazolium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-3-(2-{2-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHOXY}ETHYL)-1H-1,3-BENZODIAZOL-3-IUM typically involves multiple steps:
Preparation of 1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM: This can be achieved by reacting 1-ethylbenzimidazole with an alkylating agent such as ethyl iodide under reflux conditions.
Formation of the Ethoxy-ethoxy-ethyl Chain: The ethoxy-ethoxy-ethyl chain can be synthesized by reacting ethylene glycol with ethyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the benzodiazolium salt with the ethoxy-ethoxy-ethyl chain using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-ETHYL-3-(2-{2-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHOXY}ETHYL)-1H-1,3-BENZODIAZOL-3-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazolium rings, where nucleophiles like hydroxide or amine groups replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazolium derivatives.
Aplicaciones Científicas De Investigación
1-ETHYL-3-(2-{2-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHOXY}ETHYL)-1H-1,3-BENZODIAZOL-3-IUM has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of 1-ETHYL-3-(2-{2-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHOXY}ETHYL)-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
1-ETHYL-3-METHYLIMIDAZOLIUM IODIDE: A similar compound with a simpler structure, used in ionic liquids and catalysis.
1-ETHYL-3-METHYLIMIDAZOLIUM BROMIDE: Another related compound, known for its applications in electrochemistry and materials science.
Uniqueness
1-ETHYL-3-(2-{2-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHOXY}ETHYL)-1H-1,3-BENZODIAZOL-3-IUM is unique due to its dual benzodiazolium structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C24H32N4O2+2 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
1-ethyl-3-[2-[2-[2-(3-ethylbenzimidazol-1-ium-1-yl)ethoxy]ethoxy]ethyl]benzimidazol-3-ium |
InChI |
InChI=1S/C24H32N4O2/c1-3-25-19-27(23-11-7-5-9-21(23)25)13-15-29-17-18-30-16-14-28-20-26(4-2)22-10-6-8-12-24(22)28/h5-12,19-20H,3-4,13-18H2,1-2H3/q+2 |
Clave InChI |
YSOXAHZNTNDSEZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=[N+](C2=CC=CC=C21)CCOCCOCC[N+]3=CN(C4=CC=CC=C43)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{[7-(4-bromobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B11594743.png)
![8-Ethyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11594752.png)
![1-(3,4-dichlorophenyl)-N-[3-(dimethylamino)propyl]-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11594755.png)
![N-[4-(dibutylsulfamoyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B11594760.png)

![2-[(2-Chlorophenoxy)methyl]-5-[(4-methoxybenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11594767.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11594769.png)
![3-{5-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11594782.png)
![(2E)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11594801.png)

![N-[(E)-Amino[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]benzamide](/img/structure/B11594814.png)
![4-{(Z)-[1-(3-chloro-4-methylphenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11594832.png)
![2-{(5Z)-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11594833.png)
![benzyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11594837.png)
